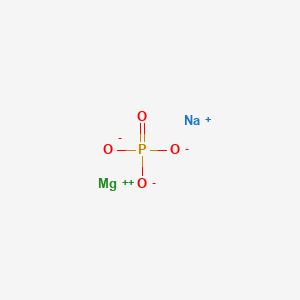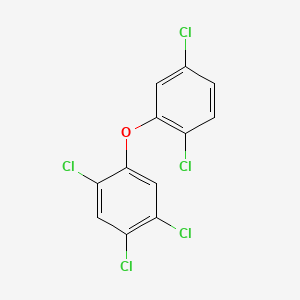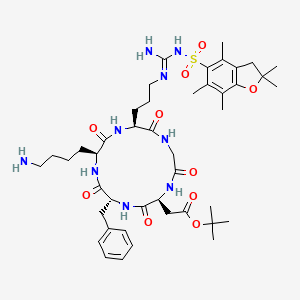
Protected cyclic RGDfK(NH2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protected cyclic RGDfK(NH2) is a cyclic pentapeptide that contains the amino acids arginine, glycine, aspartic acid, phenylalanine, and lysine. This compound is known for its high affinity for integrin receptors, particularly alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. The protected form of this peptide is often used in various scientific research applications, including cancer diagnosis and therapy, due to its ability to target specific cell receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of protected cyclic RGDfK(NH2) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is then cyclized to form the cyclic structure, and the protecting groups are removed to yield the final product. High dilution conditions are often employed during the cyclization step to prevent cyclodimerization .
Industrial Production Methods
Industrial production of protected cyclic RGDfK(NH2) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are commonly used to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Protected cyclic RGDfK(NH2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic disulfide bonds, while substitution can result in peptides with altered binding affinities and biological activities.
Aplicaciones Científicas De Investigación
Protected cyclic RGDfK(NH2) has a wide range of scientific research applications, including:
Cancer Diagnosis and Therapy: The peptide is used as a targeting ligand for integrin receptors overexpressed on tumor cells, enabling the delivery of therapeutic agents directly to cancer cells.
Drug Delivery Systems: It is employed in the design of nanocarriers and liposomes for targeted drug delivery, enhancing the efficacy and reducing the side effects of chemotherapeutic drugs.
Tissue Engineering: It is used in the development of biomaterials and scaffolds for tissue engineering, promoting cell adhesion and proliferation.
Mecanismo De Acción
Protected cyclic RGDfK(NH2) exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This interaction inhibits the integrin-mediated signaling pathways involved in cell adhesion, migration, and angiogenesis. By blocking these pathways, the peptide can prevent tumor growth and metastasis, making it a valuable tool in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Cilengitide (EMD 121974): A cyclic peptide with a similar structure and function, used as an angiogenesis inhibitor in cancer therapy.
Linear RGD Peptides: These peptides have a similar amino acid sequence but lack the cyclic structure, resulting in lower stability and binding affinity.
Uniqueness
Protected cyclic RGDfK(NH2) is unique due to its cyclic structure, which provides higher stability and resistance to proteolysis compared to linear peptides. This enhances its binding affinity for integrin receptors and makes it more effective in targeting tumor cells and delivering therapeutic agents .
Propiedades
Fórmula molecular |
C44H65N9O10S |
|---|---|
Peso molecular |
912.1 g/mol |
Nombre IUPAC |
tert-butyl 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl]-5-benzyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetate |
InChI |
InChI=1S/C44H65N9O10S/c1-25-26(2)37(27(3)29-23-44(7,8)63-36(25)29)64(60,61)53-42(46)47-20-14-18-30-38(56)48-24-34(54)49-33(22-35(55)62-43(4,5)6)41(59)52-32(21-28-15-10-9-11-16-28)40(58)51-31(39(57)50-30)17-12-13-19-45/h9-11,15-16,30-33H,12-14,17-24,45H2,1-8H3,(H,48,56)(H,49,54)(H,50,57)(H,51,58)(H,52,59)(H3,46,47,53)/t30-,31-,32+,33-/m0/s1 |
Clave InChI |
SPXAFBLEZPVDOP-SSNHPIBPSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC3C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


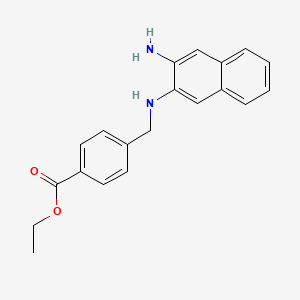
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
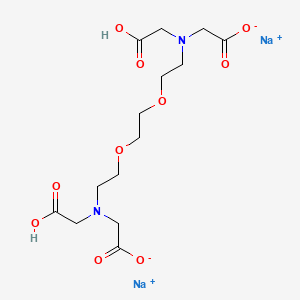
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
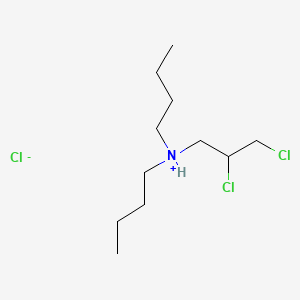
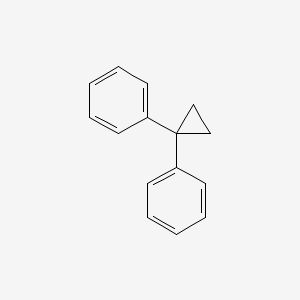
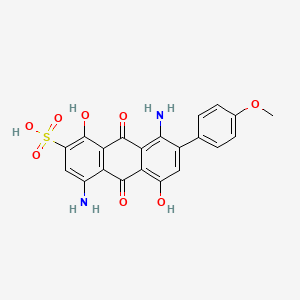
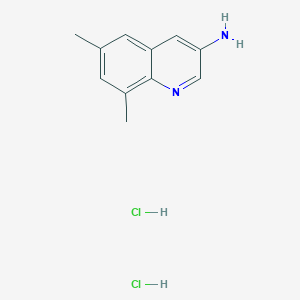
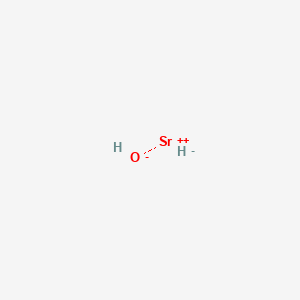
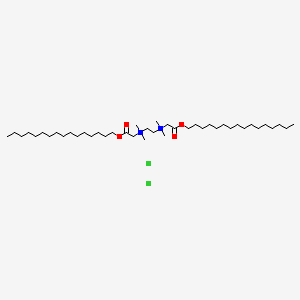

![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
